molecular formula C5H6N2OS B3131467 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one CAS No. 35455-79-9

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B3131467
CAS No.: 35455-79-9
M. Wt: 142.18 g/mol
InChI Key: GSPMCUUYNASDHM-UHFFFAOYSA-N
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Description

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a sulfur atom in the 4-position and a methyl group in the 5-position of the pyrimidine ring. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction can be carried out using various catalysts, including Lewis acids and Bronsted acids, to improve the yield and selectivity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using continuous flow processes. One such method involves the use of twin screw extrusion, which allows for solvent and catalyst-free synthesis. This method is advantageous as it can be easily scaled up and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-thiouracil: Similar structure but lacks the dihydropyrimidinone ring.

    2-thiothymine: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of both a sulfur atom and a methyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

5-methyl-4-sulfanylidene-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-2-6-5(8)7-4(3)9/h2H,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPMCUUYNASDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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